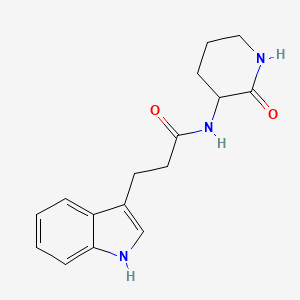
3-(1H-indol-3-yl)-N-(2-oxopiperidin-3-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1H-indol-3-yl)-N-(2-oxopiperidin-3-yl)propanamide, also known as compound X, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.
Mécanisme D'action
The mechanism of action of 3-(1H-indol-3-yl)-N-(2-oxopiperidin-3-yl)propanamide is not fully understood. However, it has been proposed that the 3-(1H-indol-3-yl)-N-(2-oxopiperidin-3-yl)propanamide exerts its anticancer activity by inducing apoptosis in cancer cells through the activation of caspase-3 and -9. Additionally, it has been suggested that the 3-(1H-indol-3-yl)-N-(2-oxopiperidin-3-yl)propanamide inhibits the production of pro-inflammatory cytokines by blocking the activation of nuclear factor-kappa B (NF-κB). Furthermore, it has been hypothesized that the 3-(1H-indol-3-yl)-N-(2-oxopiperidin-3-yl)propanamide exerts its neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects
3-(1H-indol-3-yl)-N-(2-oxopiperidin-3-yl)propanamide has been shown to exhibit a variety of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating caspase-3 and -9. Additionally, it has been shown to inhibit the production of pro-inflammatory cytokines by blocking the activation of NF-κB. Furthermore, it has been demonstrated to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(1H-indol-3-yl)-N-(2-oxopiperidin-3-yl)propanamide in lab experiments is its potential therapeutic properties. The 3-(1H-indol-3-yl)-N-(2-oxopiperidin-3-yl)propanamide has been shown to exhibit anticancer, anti-inflammatory, and neuroprotective effects, which make it a promising candidate for the development of new therapeutics. However, one of the limitations of using this 3-(1H-indol-3-yl)-N-(2-oxopiperidin-3-yl)propanamide in lab experiments is its relatively low solubility in water, which may limit its bioavailability and efficacy.
Orientations Futures
There are several future directions for the study of 3-(1H-indol-3-yl)-N-(2-oxopiperidin-3-yl)propanamide. One direction is to further investigate its mechanism of action and identify potential targets for therapeutic intervention. Additionally, more studies are needed to determine the optimal dosage and delivery methods for the 3-(1H-indol-3-yl)-N-(2-oxopiperidin-3-yl)propanamide. Furthermore, it would be interesting to explore the potential of this 3-(1H-indol-3-yl)-N-(2-oxopiperidin-3-yl)propanamide in combination with other therapeutics for enhanced efficacy. Finally, more research is needed to determine the safety and toxicity of this 3-(1H-indol-3-yl)-N-(2-oxopiperidin-3-yl)propanamide in humans.
Méthodes De Synthèse
The synthesis of 3-(1H-indol-3-yl)-N-(2-oxopiperidin-3-yl)propanamide has been reported using various methods. One of the most common methods involves the reaction of 3-(1H-indol-3-yl)propanoic acid with 2-oxopiperidine-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with an amine such as methylamine or ethylamine to yield the final product.
Applications De Recherche Scientifique
3-(1H-indol-3-yl)-N-(2-oxopiperidin-3-yl)propanamide has been extensively studied for its potential therapeutic properties. It has been found to exhibit anticancer activity by inducing apoptosis in cancer cells. Additionally, it has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been studied for its potential as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
3-(1H-indol-3-yl)-N-(2-oxopiperidin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c20-15(19-14-6-3-9-17-16(14)21)8-7-11-10-18-13-5-2-1-4-12(11)13/h1-2,4-5,10,14,18H,3,6-9H2,(H,17,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDEXWNKAHKKTJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)NC(=O)CCC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-indol-3-yl)-N-(2-oxopiperidin-3-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]benzamide](/img/structure/B7544918.png)
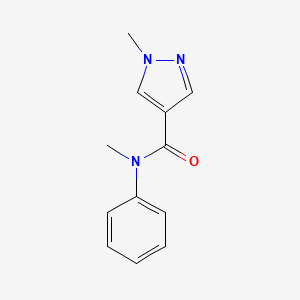
![1-pyrimidin-2-yl-N-[(2-pyrimidin-2-yl-1,3-thiazol-4-yl)methyl]piperidin-3-amine;hydrochloride](/img/structure/B7544943.png)
![1-[1-Methyl-5-(3-methylpiperidine-1-carbonyl)pyrrol-3-yl]ethanone](/img/structure/B7544960.png)
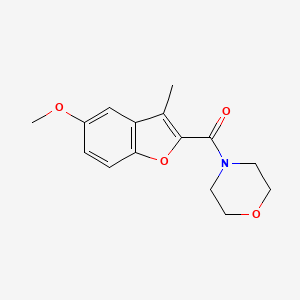
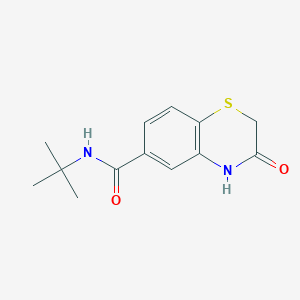
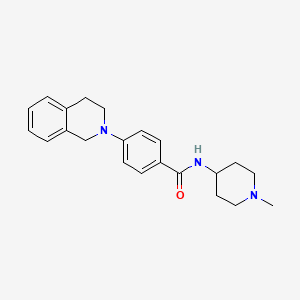
![N-[cyclopentyl(thiophen-2-yl)methyl]-1-[(1-methylimidazol-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7544980.png)
![2,3-Dihydro-1,4-benzodioxin-3-yl-[4-(5-methylfuran-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B7544983.png)
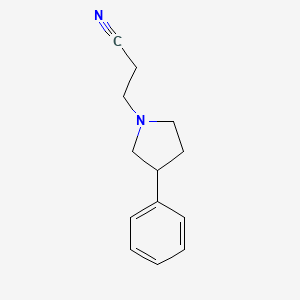
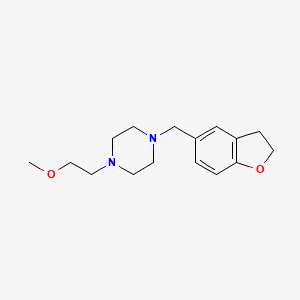
![2-methyl-N-[3-oxo-3-[[1-(pyridine-4-carbonyl)piperidin-4-yl]amino]propyl]cyclopropane-1-carboxamide](/img/structure/B7544998.png)
![2,3-Dihydro-1,4-benzodioxin-3-yl-[4-(3-methylthiophene-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B7545003.png)
